molecular formula C18H18FNO5S B2799026 N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 1448043-39-7

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No. B2799026
CAS RN: 1448043-39-7
M. Wt: 379.4
InChI Key: VOEFOWPPGWNJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-fluoro-4-methoxybenzenesulfonamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds are known to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran compounds involves various methods. One common method involves the reaction of salicylaldehyde and chloroacetic acid . Another method involves the cyclization of 2-styryl phenols at room temperature in acetonitrile for 1–3 h in the presence of stoichiometric amounts of (diacetoxyiodo) benzene . The synthesis of the specific compound “N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-fluoro-4-methoxybenzenesulfonamide” is not explicitly mentioned in the retrieved papers.


Molecular Structure Analysis

The molecular structure of benzofuran compounds can be analyzed using various spectroscopic methods . For instance, the structure of “5-(Benzofuran-2-yl)-N’-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-phenyl-1H-pyrazole-3-carbohydrazide” was confirmed using 1H NMR spectroscopy .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, they can undergo a [3,3]-sigmatropic rearrangement induced by TFAA . They can also undergo an oxidative cyclization catalyzed by iodine (III) .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds can be analyzed using various methods. For instance, the melting point of “5-Bromo-1-benzofuran-2-yl)(3-methyl-3-phenylcyclobutyl)methanone oxime” was determined to be 193 °C .

Scientific Research Applications

Overview of Benzofuran Derivatives in Drug Development

Benzofuran and its derivatives exhibit a wide array of pharmacological activities, making them a focal point in drug discovery efforts. These compounds are recognized for their potential in addressing various therapeutic needs, including antimicrobial, anti-inflammatory, and anticancer applications. The structural uniqueness of benzofuran derivatives contributes significantly to their biological efficacy, fostering ongoing research to explore their full therapeutic potential.

Antimicrobial Applications

Research on benzofuran compounds has highlighted their promise as antimicrobial agents. Benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have shown efficacy in treating skin diseases like cancer and psoriasis due to their antimicrobial properties. Their role as antimicrobial candidates is supported by their activity against clinically relevant targets, underscoring the necessity of further exploration to harness their potential in combating microbial diseases (Hiremathad et al., 2015).

Role in Cancer Therapy

Benzofuran derivatives have been identified as potent inhibitors with anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. Their presence in numerous bioactive natural and synthetic compounds illustrates their significance in pharmaceuticals. Recent studies focus on their inhibitory effects against various diseases, highlighting the impact of functional groups like -OH, -OMe, sulfonamide, or halogen on therapeutic activities. This research supports the potential of benzofuran derivatives as pro-drugs in cancer therapy and beyond (Dawood, 2019).

Synthesis and Bioactivity

Advancements in the synthesis of benzofuran rings, through methods such as free radical cyclization cascades, demonstrate the chemical community's commitment to developing complex benzofuran derivatives for pharmaceutical use. These synthetic approaches, coupled with the exploration of the bioactivity of benzofuran compounds, lay the groundwork for the discovery of novel therapeutic agents with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. The research indicates a significant interest in benzofuran compounds as potential natural drug lead compounds, with specific derivatives showing promise against hepatitis C virus and as anticancer agents (Miao et al., 2019).

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . Future research may focus on discovering novel methods for constructing benzofuran rings and exploring the diverse pharmacological activities of these compounds .

Mechanism of Action

Target of Action

Benzofuran compounds, a key structural component of this molecule, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

The exact mode of action of this compound is currently unknown. Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways . For example, some benzofuran derivatives have been found to inhibit the growth of cancer cells , suggesting that they may interact with targets involved in cell proliferation.

Biochemical Pathways

For example, they have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may affect pathways related to cell growth, bacterial growth, oxidative stress, and viral replication.

Pharmacokinetics

The presence of the benzofuran ring, a common structural feature in many drugs, suggests that this compound may have favorable pharmacokinetic properties .

Result of Action

Given the biological activities associated with benzofuran derivatives, it is likely that this compound may have effects at both the molecular and cellular levels . For example, it may inhibit the growth of cancer cells, suggesting effects on cell proliferation and survival .

properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO5S/c1-24-17-7-6-13(11-14(17)19)26(22,23)20-9-8-15(21)18-10-12-4-2-3-5-16(12)25-18/h2-7,10-11,15,20-21H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEFOWPPGWNJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC3=CC=CC=C3O2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.